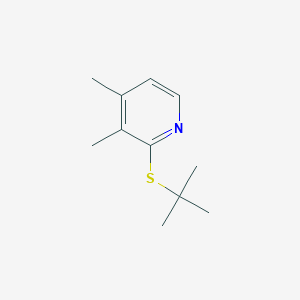
2-Tert-butylsulfanyl-3,4-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylsulfanyl-3,4-dimethylpyridine (DTBMP) is a pyridine derivative that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is commonly used as a ligand in catalytic reactions and has shown promising results in various biomedical studies.
Mecanismo De Acción
2-Tert-butylsulfanyl-3,4-dimethylpyridine exerts its biological effects through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Efectos Bioquímicos Y Fisiológicos
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Tert-butylsulfanyl-3,4-dimethylpyridine has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has high purity and yield. However, like any other chemical compound, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be toxic at high concentrations, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2-Tert-butylsulfanyl-3,4-dimethylpyridine. One potential application is in the development of novel cancer therapies. 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be used as a tool for studying the role of HDACs in gene regulation and epigenetic modifications. Finally, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be modified to improve its stability and biological activity, which can lead to the development of new and improved compounds for various applications.
Métodos De Síntesis
2-Tert-butylsulfanyl-3,4-dimethylpyridine can be synthesized through a simple and efficient method involving the reaction of 2,3-dimethylpyridine with tert-butyl mercaptan in the presence of a base catalyst. This method yields high purity and yield of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been extensively studied for its potential applications in various fields of research. In catalysis, this compound has been used as a chiral ligand for asymmetric synthesis of organic compounds. In biomedical research, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Número CAS |
18794-50-8 |
|---|---|
Nombre del producto |
2-Tert-butylsulfanyl-3,4-dimethylpyridine |
Fórmula molecular |
C11H17NS |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-3,4-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-12-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
Clave InChI |
YGAKHQXVFBXRLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
SMILES canónico |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




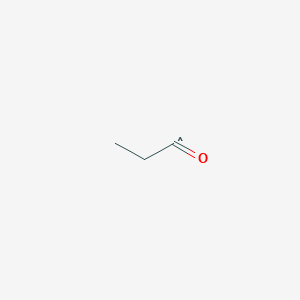
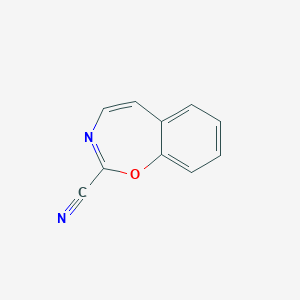
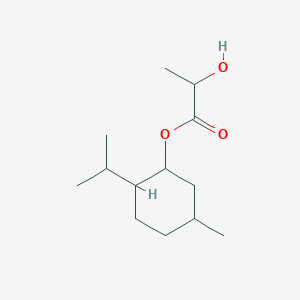
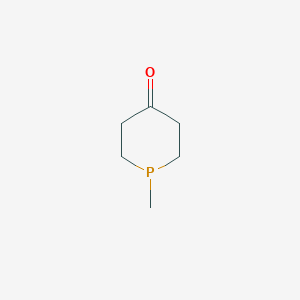
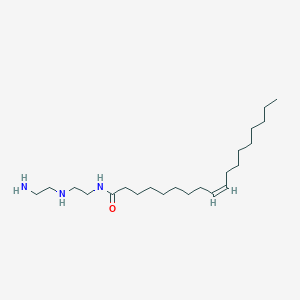
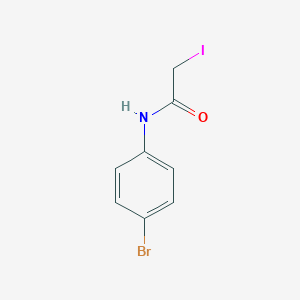
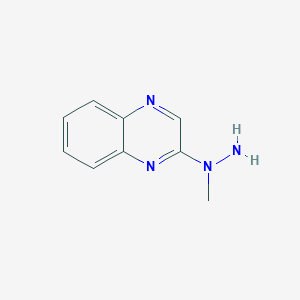
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
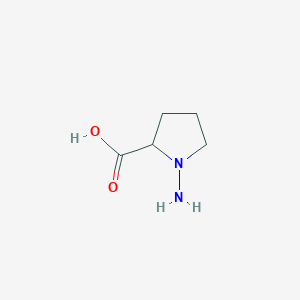
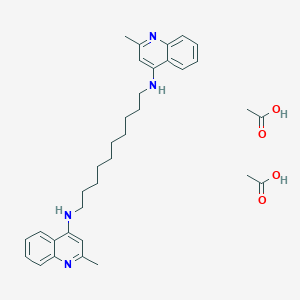
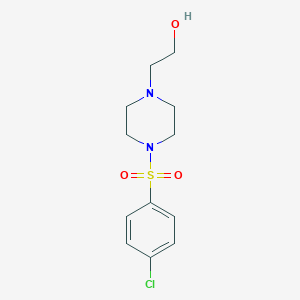
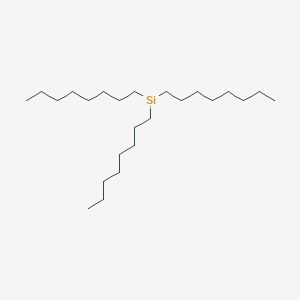
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)